An In-Depth Technical Guide on the Core Chemical Properties of 1-Cyclopropyl-4-ethynyl-1H-pyrazole
An In-Depth Technical Guide on the Core Chemical Properties of 1-Cyclopropyl-4-ethynyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropyl-4-ethynyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole (B372694) ring substituted with a cyclopropyl (B3062369) group at the 1-position and an ethynyl (B1212043) group at the 4-position. The pyrazole scaffold is a well-recognized privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3][4] The unique combination of the rigid, planar pyrazole ring with the three-dimensional cyclopropyl group and the reactive ethynyl moiety makes this compound a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 1-Cyclopropyl-4-ethynyl-1H-pyrazole.
Chemical Properties
Currently, detailed experimental data for some of the physical and chemical properties of 1-Cyclopropyl-4-ethynyl-1H-pyrazole are not extensively reported in publicly available literature. However, based on vendor information and data for structurally related compounds, the following properties can be summarized.
Table 1: General Chemical Properties of 1-Cyclopropyl-4-ethynyl-1H-pyrazole
| Property | Value | Source |
| CAS Number | 2297839-58-6 | [5][6] |
| Molecular Formula | C₈H₈N₂ | [6] |
| Molecular Weight | 132.16 g/mol | [6] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95% | [6] |
Solubility: While specific solubility data is not available, pyrazole itself has moderate solubility in water and is soluble in various organic solvents. Given the increased lipophilicity from the cyclopropyl and ethynyl groups, 1-Cyclopropyl-4-ethynyl-1H-pyrazole is expected to have lower water solubility and good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran (B95107).
Spectroscopic Data: Detailed experimental spectra for 1-Cyclopropyl-4-ethynyl-1H-pyrazole are not readily available in the public domain. However, based on the known chemical shifts of related pyrazole derivatives, the following are anticipated spectroscopic characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), the pyrazole ring protons (singlets or doublets in the aromatic region), and a singlet for the acetylenic proton.[7][8][9][10]
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the cyclopropyl carbons, the pyrazole ring carbons, and the two sp-hybridized carbons of the ethynyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).[11][12][13]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (132.16 g/mol ). Fragmentation patterns would likely involve the loss of the cyclopropyl and ethynyl groups.[1][14][15]
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 1-Cyclopropyl-4-ethynyl-1H-pyrazole is not explicitly described in the reviewed literature. However, a plausible and widely used synthetic route would involve a Sonogashira coupling reaction.[16] This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 1-Cyclopropyl-4-ethynyl-1H-pyrazole.
Detailed Experimental Protocol (Hypothetical):
Step 1: Sonogashira Coupling of 4-Iodo-1-cyclopropyl-1H-pyrazole with Ethynyltrimethylsilane
-
To a solution of 4-iodo-1-cyclopropyl-1H-pyrazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add ethynyltrimethylsilane (1.2 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst, such as copper(I) iodide (CuI, 0.1 eq).
-
Add a base, typically an amine like triethylamine (B128534) (Et₃N, 2.0 eq), to the reaction mixture.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.
Step 2: Deprotection of the Trimethylsilyl Group
-
Dissolve the silylated intermediate from Step 1 in a suitable solvent like methanol (B129727) or THF.
-
Add a deprotecting agent such as potassium carbonate (K₂CO₃) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[17]
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product, 1-Cyclopropyl-4-ethynyl-1H-pyrazole.
Reactivity and Potential Applications
The ethynyl group in 1-Cyclopropyl-4-ethynyl-1H-pyrazole is a versatile functional handle for a variety of chemical transformations, including:
-
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, which are important scaffolds in drug discovery.
-
Further Cross-Coupling Reactions: The acetylenic proton can be deprotonated and used in further coupling reactions, such as another Sonogashira coupling, to extend the conjugated system.
-
Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane).
The pyrazole core itself is known to be a key pharmacophore in numerous drugs.[2][3] The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity to biological targets.[18][19] Therefore, 1-Cyclopropyl-4-ethynyl-1H-pyrazole serves as a promising starting material for the synthesis of novel compounds with potential applications in various therapeutic areas, including but not limited to:
-
Oncology: Pyrazole derivatives have shown significant anticancer activity.[20]
-
Inflammatory Diseases: Many pyrazole-containing compounds exhibit anti-inflammatory properties.[3][21]
-
Infectious Diseases: The pyrazole scaffold is found in various antimicrobial and antifungal agents.[2]
Signaling Pathway Interaction (Hypothetical):
Given the prevalence of pyrazole derivatives as kinase inhibitors, a potential application of compounds derived from 1-Cyclopropyl-4-ethynyl-1H-pyrazole could be in the modulation of protein kinase signaling pathways, which are often dysregulated in diseases like cancer.
Caption: Hypothetical kinase inhibition by a pyrazole derivative.
Conclusion
1-Cyclopropyl-4-ethynyl-1H-pyrazole is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data on its specific chemical properties are currently limited in the public domain, its synthesis can be reasonably achieved through established methods like the Sonogashira coupling. The presence of the reactive ethynyl group, combined with the biologically relevant cyclopropyl-pyrazole scaffold, opens up numerous possibilities for the creation of novel molecules with potentially significant biological activities. Further research into the characterization and reactivity of this compound is warranted to fully unlock its potential in drug discovery and development.
References
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- 19. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
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